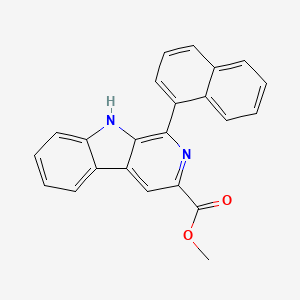
methyl 1-(naphthalen-1-yl)-9H-beta-carboline-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 1-(naphthalen-1-yl)-9H-beta-carboline-3-carboxylate is a complex organic compound that belongs to the class of beta-carbolines. Beta-carbolines are a group of naturally occurring alkaloids found in various plants and animals. They are known for their diverse biological activities, including psychoactive, antimicrobial, and anticancer properties. The naphthalene moiety in this compound adds to its structural complexity and potential biological activity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methyl 1-(naphthalen-1-yl)-9H-beta-carboline-3-carboxylate typically involves multi-step organic reactions. One common method starts with the condensation of tryptamine with an appropriate aldehyde to form a Schiff base, followed by cyclization to yield the beta-carboline core. The naphthalene group is then introduced through a Friedel-Crafts acylation reaction. Finally, esterification with methanol produces the desired methyl ester .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and automated purification systems to ensure high yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 1-(naphthalen-1-yl)-9H-beta-carboline-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert ketones or aldehydes within the molecule to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Friedel-Crafts acylation using aluminum chloride as a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, such as alkyl or acyl groups, onto the aromatic rings .
Applications De Recherche Scientifique
Methyl 1-(naphthalen-1-yl)-9H-beta-carboline-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its psychoactive effects and potential use in treating neurological disorders.
Industry: Utilized in the development of new materials and pharmaceuticals.
Mécanisme D'action
The mechanism of action of methyl 1-(naphthalen-1-yl)-9H-beta-carboline-3-carboxylate involves its interaction with various molecular targets and pathways. It is known to bind to DNA and proteins, affecting their function. The compound can also inhibit enzymes involved in cell signaling and metabolism, leading to its diverse biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Harmine: Another beta-carboline with similar psychoactive properties.
Harmaline: Known for its use in traditional medicine and similar biological activities.
Norharmane: A beta-carboline with antimicrobial and anticancer properties.
Uniqueness
This structural feature distinguishes it from other beta-carbolines and contributes to its unique chemical and biological properties .
Propriétés
IUPAC Name |
methyl 1-naphthalen-1-yl-9H-pyrido[3,4-b]indole-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16N2O2/c1-27-23(26)20-13-18-16-10-4-5-12-19(16)24-22(18)21(25-20)17-11-6-8-14-7-2-3-9-15(14)17/h2-13,24H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFZYOMFGUNUKJA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC(=C2C(=C1)C3=CC=CC=C3N2)C4=CC=CC5=CC=CC=C54 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
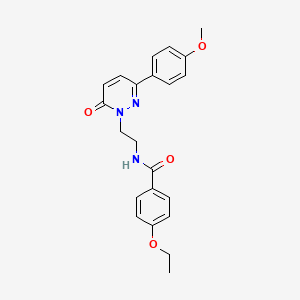
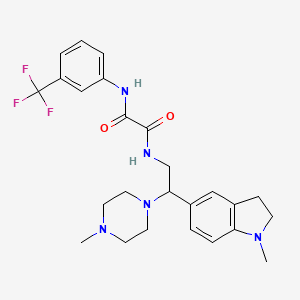
![5-[(2-fluorophenyl)methoxy]-2-{[4-(furan-2-carbonyl)piperazin-1-yl]methyl}-4H-pyran-4-one](/img/structure/B2456349.png)
![1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrrole-2-carboxamide](/img/structure/B2456350.png)
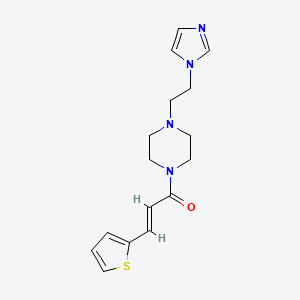
![2-(benzo[d][1,3]dioxol-5-yl)-N-(5-(5-bromofuran-2-yl)-1,3,4-oxadiazol-2-yl)acetamide](/img/structure/B2456352.png)
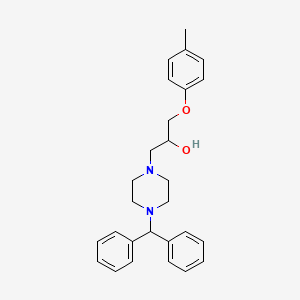
![N-(6-bromobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide hydrochloride](/img/structure/B2456355.png)
![Methyl 3-[4-(4-fluorophenyl)-2,3-dioxopyrazin-1-yl]propanoate](/img/structure/B2456357.png)
![2-(1H-indol-3-yl)-2-oxo-N-[(thiophen-2-yl)methyl]acetamide](/img/structure/B2456358.png)
![6-chloro-N-{1-[2-(dimethylamino)ethyl]-1H-pyrazol-4-yl}-2-methylpyridine-3-carboxamide](/img/structure/B2456363.png)
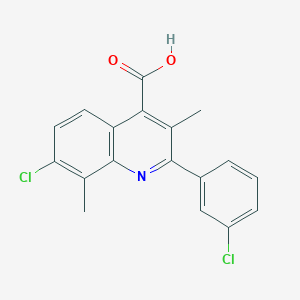
![1-ethyl-N-(2-methylbenzo[d]thiazol-5-yl)-1H-pyrazole-5-carboxamide](/img/structure/B2456366.png)
![4-Imino-5-(4-phenyl-1,3-thiazol-2-yl)-2-sulfanyl-3-azaspiro[5.5]undec-1-ene-1-carbonitrile](/img/structure/B2456368.png)
